4-(2,4-Dimethylphenyl)-3-fluorophenol
Description
Significance of Aryl Fluorides in Contemporary Organic Synthesis
Aryl fluorides, which are organic compounds containing a fluorine atom directly attached to an aromatic ring, are of considerable interest in modern chemistry. The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and bioavailability. researchgate.netmit.edunih.gov Consequently, aryl fluoride (B91410) moieties are prevalent in a wide range of applications, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov Approximately 20% of all pharmaceuticals and about 50% of agrochemicals on the market feature at least one fluorine atom. researchgate.net
The carbon-fluorine bond is the strongest single bond to carbon, which imparts high thermal and metabolic stability to the molecule at the fluorinated site. researchgate.netnih.gov This stability is particularly advantageous in drug design, as it can prevent metabolic degradation and enhance the compound's efficacy. mit.edunih.gov However, the strength of the C-F bond also presents a significant challenge for synthesis. researchgate.net Traditional methods for creating aryl-fluorine bonds, such as the Balz-Schiemann reaction, often require harsh conditions, high temperatures, and toxic reagents. nih.govresearchgate.net Modern synthetic chemistry has seen the development of more sophisticated methods, including transition metal-catalyzed fluorinations, which aim to introduce fluorine into complex molecules under milder conditions. mit.edunih.gov These advanced techniques are crucial for the late-stage fluorination of drug candidates and for the synthesis of 18F-labeled compounds used in Positron Emission Tomography (PET) imaging. nih.govnih.gov
Role of Phenolic Compounds in Advanced Chemical Research
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of chemical research due to their diverse biological activities and versatile chemical reactivity. researchgate.netgsconlinepress.com They are abundant in nature, particularly in plants, where they contribute to color, flavor, and defense mechanisms. gsconlinepress.comnih.gov In the context of advanced research, phenolic compounds are extensively studied for their potent antioxidant properties, which arise from their ability to scavenge free radicals and reactive oxygen species (ROS). researchgate.netgsconlinepress.comnih.gov This antioxidant capacity is central to their potential in preventing and managing chronic diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders. researchgate.netgsconlinepress.com
Beyond their antioxidant effects, phenolic compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. gsconlinepress.comnih.gov Their ability to modulate various inflammatory pathways and inhibit enzymes linked to disease progression makes them valuable candidates for drug discovery and development. gsconlinepress.comnih.gov For example, certain phenolic compounds can inhibit enzymes like cyclooxygenase (COX) and angiotensin-converting enzyme (ACE), which are targets for anti-inflammatory and antihypertensive drugs, respectively. nih.gov The rich bioactivity of these molecules continues to drive research into their mechanisms of action and their potential applications in medicine and human health. gsconlinepress.comijhmr.com
Nomenclatural and Structural Specificity of 4-(2,4-Dimethylphenyl)-3-fluorophenol within Biphenyl (B1667301) Derivatives
This compound belongs to the class of organic molecules known as biaryls or biphenyls, which are characterized by two aromatic rings linked by a single carbon-carbon bond. numberanalytics.com This structural motif is fundamental in many fields, including medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com
The nomenclature of the compound specifies its precise structure:
Phenol (B47542): The base structure is a phenol ring, which is a benzene (B151609) ring with a hydroxyl (-OH) group.
3-fluoro: A fluorine atom is substituted at the C3 position of the phenol ring (meta to the hydroxyl group).
4-(2,4-Dimethylphenyl): A 2,4-dimethylphenyl group (a xylene derivative) is attached to the C4 position of the phenol ring (para to the hydroxyl group).
This arrangement makes it an unsymmetrical, substituted biphenyl. The synthesis of such molecules is a significant challenge in organic chemistry, often requiring sophisticated cross-coupling reactions like the Suzuki-Miyaura or Ullmann reactions to form the pivotal carbon-carbon bond between the two aryl rings. numberanalytics.comnumberanalytics.com The challenge lies in achieving high selectivity and avoiding the unwanted formation of symmetrical homocoupling products. acs.org
Below is a table detailing the structural components of the compound.
| Component | Description | Position on Phenol Ring |
| Hydroxyl Group | -OH | C1 |
| Fluorine Atom | -F | C3 |
| 2,4-Dimethylphenyl Group | -C₆H₃(CH₃)₂ | C4 |
Current Research Landscape and Unaddressed Challenges Pertaining to this compound
The direct research landscape for this compound appears to be limited, with no extensive studies dedicated solely to its synthesis, properties, or applications found in a survey of publicly available scientific literature. Research in this area tends to focus on related, often simpler, fluorinated phenols or biphenyls. For instance, there is available market and synthesis data for compounds like 4-fluorophenol (B42351) valuates.comchemicalbook.com, 4-bromo-3-fluorophenol (B54050) sigmaaldrich.com, and 4-fluoro-2,3-dimethylphenol (B1593445) industryarc.com, which are used as intermediates in the pharmaceutical, agricultural, and materials industries.
The primary unaddressed challenge concerning this compound is the development of a dedicated, efficient, and high-yield synthetic pathway. The synthesis of unsymmetrical biaryls is notoriously difficult due to issues with regioselectivity and the propensity for side reactions, such as homocoupling. acs.orglibretexts.org Modern catalytic methods, including transition-metal-catalyzed C-H activation and cross-coupling reactions, offer potential routes, but these would need to be specifically optimized for this particular substitution pattern. acs.orgnih.govacs.org
Further unaddressed areas include:
Characterization: A thorough characterization of its physicochemical properties (e.g., melting point, boiling point, solubility, spectral data) is not widely documented.
Biological Activity: While its structural components (phenol, aryl fluoride) suggest potential biological activity, no specific studies have been conducted to evaluate its efficacy as an antioxidant, anti-inflammatory, or other therapeutic agent.
Material Science Applications: The biphenyl structure suggests potential applications in areas like liquid crystals or organic electronics, but this remains unexplored. industryarc.com
The table below compares this compound to related compounds for which more data is available.
| Compound | CAS Number | Molecular Formula | Key Applications/Research Focus |
| 4-Fluorophenol | 371-41-5 | C₆H₅FO | Intermediate for chemical, pharmaceutical, and agricultural products. valuates.comchemicalbook.com |
| 3-Fluorophenol (B1196323) | 372-20-3 | C₆H₅FO | Reactant in organic synthesis. chemicalbook.com |
| 4-Bromo-3-fluorophenol | 121219-03-2 | C₆H₄BrFO | Chemical intermediate. sigmaaldrich.com |
| 4-Fluoro-2,3-dimethylphenol | 160641-76-3 | C₈H₉FO | Intermediate for pesticides, pharmaceuticals, liquid crystals. industryarc.com |
| This compound | Not readily available | C₁₄H₁₃FO | Largely unresearched |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-5-12(10(2)7-9)13-6-4-11(16)8-14(13)15/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBYSTNNVWVUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684131 | |
| Record name | 2-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-39-8 | |
| Record name | 2-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2,4 Dimethylphenyl 3 Fluorophenol
Retrosynthetic Analysis and Strategic Disconnections for 4-(2,4-Dimethylphenyl)-3-fluorophenol
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.innumberanalytics.comslideshare.net For this compound, the most logical and strategic disconnection is the carbon-carbon single bond connecting the two aromatic rings. numberanalytics.comlibretexts.orgprinceton.edu This approach simplifies the complex target into two more manageable synthons: a 3-fluoro-4-halophenol derivative and a 2,4-dimethylphenyl organometallic reagent.
This disconnection strategy is predicated on the use of a transition metal-catalyzed cross-coupling reaction, which is a powerful and reliable method for forming C-C bonds between aryl groups. researchgate.netwikipedia.org The forward synthesis would therefore involve coupling these two fragments. This leads to the identification of two key building blocks: a suitably functionalized fluorophenol and a dimethylphenyl coupling partner.
Synthesis of Fluorinated Phenol (B47542) Precursors
The fluorinated phenol moiety is a critical component. Its synthesis requires careful consideration of how and when to introduce the fluorine atom and how to manage the reactivity of the phenolic hydroxyl group.
Introducing a fluorine atom onto an aromatic ring with high regioselectivity is a significant challenge in synthetic chemistry. google.comnumberanalytics.com Several robust methods have been developed to achieve this transformation. numberanalytics.com
One of the most classic and reliable methods is the Balz-Schiemann reaction . wikipedia.orgjk-sci.comnumberanalytics.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410). wikipedia.orgjk-sci.com The process involves the diazotization of an aminophenol precursor to form a diazonium salt, which is then converted to a thermally stable diazonium tetrafluoroborate. wikipedia.orgresearchgate.net Thermal decomposition of this salt generates the aryl fluoride, releasing nitrogen gas and boron trifluoride. wikipedia.orgjk-sci.com While effective, this method requires careful handling of potentially hazardous diazonium intermediates. researchgate.net
A more modern approach involves electrophilic fluorination . numberanalytics.comdtic.mildtic.mil Reagents such as Selectfluor (F-TEDA-BF₄) are commercially available, shelf-stable sources of electrophilic fluorine. wikipedia.orgcore.ac.uk These reagents can directly fluorinate electron-rich aromatic rings, like phenols, although side reactions such as dearomatization can occur. core.ac.ukyoutube.com The choice of reaction conditions and substrate can be optimized to favor the desired fluorinated product.
Below is a table summarizing these key fluorination strategies.
| Method | Reagent(s) | Key Intermediate | Advantages | Considerations |
| Balz-Schiemann Reaction | 1. NaNO₂, H⁺2. HBF₄ or other BF₄⁻ source | Aryl diazonium tetrafluoroborate | Classic, reliable method for regioselective fluorination. wikipedia.orgresearchgate.net | Involves potentially unstable diazonium salts; can be hazardous on a large scale. researchgate.net |
| Electrophilic Fluorination | Selectfluor (F-TEDA-BF₄), NFSI | Cationic intermediate | Uses stable, solid reagents; often proceeds under mild conditions. wikipedia.orgcore.ac.uk | Can have issues with regioselectivity; potential for side reactions with highly activated rings. youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Fluoride salts (KF, CsF) | Meisenheimer complex | Effective for rings with strong electron-withdrawing groups. numberanalytics.com | Not suitable for electron-rich rings like simple phenols. |
This table provides an interactive summary of common aromatic fluorination methods.
The phenolic hydroxyl group is acidic and can interfere with many organometallic reactions, including the subsequent cross-coupling step. nih.govresearchgate.net Therefore, it is often necessary to "protect" this group by converting it into a less reactive functional group, such as an ether. This protecting group must be stable to the conditions of the coupling reaction and must be easily removable at the end of the synthesis to reveal the final phenol.
| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions | Key Characteristics |
| Methyl Ether | Me | Dimethyl sulfate, Methyl iodide | Strong acid (HBr, BBr₃) | Very stable, but requires harsh deprotection. |
| Benzyl Ether | Bn | Benzyl bromide, Benzyl chloride | Hydrogenolysis (H₂, Pd/C) | Stable to many reagents, removed under mild conditions. |
| Methoxymethyl Ether | MOM | MOM-Cl | Acid (e.g., HCl) | Sensitive to acid. |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl | Fluoride source (e.g., TBAF) | Stable to many conditions, easily removed. |
This interactive table outlines common protecting groups for phenols used in synthesis.
Once protected, the fluorophenol must be converted into a suitable substrate for cross-coupling. This typically involves introducing a halide (like bromine or iodine) or a triflate group at the position where the new C-C bond will be formed (the 4-position). For example, 4-bromo-3-fluorophenol (B54050) is a known compound that could serve as a key precursor after protection. chemicalbook.com
Synthesis of Dimethylphenyl Building Blocks
The second key component for the synthesis is the 2,4-dimethylphenyl unit. This fragment is typically introduced in the form of an organometallic reagent, most commonly an organoboron compound for use in Suzuki-Miyaura coupling.
The required building block, 2,4-dimethylphenylboronic acid, is commercially available but can also be synthesized from simpler starting materials. fujifilm.com A common starting material is m-xylene (B151644), which has the desired 1,3-dimethyl substitution pattern. To install the boron functionality at the correct position, m-xylene is first halogenated. Electrophilic bromination of m-xylene, for instance, typically yields 2-bromo-1,3-dimethylbenzene (2-bromo-m-xylene) as a major product. chemicalbook.com
This aryl bromide can then be converted into the corresponding boronic acid. A standard method involves reacting the aryl bromide with a strong base like n-butyllithium to form an aryllithium species, which is then quenched with a boron electrophile such as triisopropyl borate, followed by acidic workup to yield the desired 2,4-dimethylphenylboronic acid.
Cross-Coupling Methodologies for Biphenyl (B1667301) Core Construction
The pivotal step in assembling this compound is the formation of the biaryl bond. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for this purpose. researchgate.netgre.ac.ukacs.org It involves the reaction of an aryl halide or triflate with an arylboronic acid, catalyzed by a palladium complex. uwindsor.carsc.org
The reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a stable complex like Pd(PPh₃)₄. uwindsor.canih.gov The catalyst is used in combination with a ligand, typically a phosphine (B1218219), which stabilizes the palladium center and modulates its reactivity. nih.govacs.org A base (such as sodium carbonate or potassium phosphate) is also essential for the catalytic cycle to proceed. fujifilm.com
The general reaction would be: (Protected 3-fluoro-4-halophenol) + (2,4-Dimethylphenylboronic acid) --[Pd catalyst, Ligand, Base]--> (Protected this compound)
The final step of the synthesis would be the removal of the phenolic protecting group to yield the target molecule.
| Component | Examples | Function in Catalytic Cycle |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Forms the active Pd(0) catalyst. rsc.org |
| Ligand | PPh₃, P(t-Bu)₃, Biarylphosphines (e.g., SPhos, RuPhos) | Stabilizes the Pd catalyst, facilitates oxidative addition and reductive elimination. nih.govacs.org |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid (transmetalation step). fujifilm.com |
| Aryl Electrophile | Aryl Bromide (Ar-Br), Aryl Iodide (Ar-I), Aryl Triflate (Ar-OTf) | Undergoes oxidative addition to the Pd(0) center. |
| Aryl Nucleophile | Arylboronic Acid (Ar-B(OH)₂), Arylboronic Ester (Ar-B(OR)₂) | Transfers the aryl group to the palladium center. |
| Solvent | Toluene (B28343), Dioxane, THF, DME (often with water) | Solubilizes reactants and facilitates the reaction. |
This interactive table details the key components of a typical Suzuki-Miyaura cross-coupling reaction.
The success of the Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent to accommodate the specific electronic and steric properties of the two coupling partners. acs.orgcapes.gov.brthieme-connect.com
Suzuki-Miyaura Cross-Coupling in the Synthesis of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly for creating biaryl structures. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com
For the synthesis of this compound, this would involve the reaction of a derivative of 2,4-dimethylbenzene with a derivative of 3-fluorophenol (B1196323). A plausible retrosynthetic analysis suggests two primary disconnection approaches:
Route A: Coupling of (2,4-dimethylphenyl)boronic acid with a 4-halo-3-fluorophenol derivative (e.g., 4-bromo-3-fluorophenol).
Route B: Coupling of a (4-hydroxy-2-fluorophenyl)boronic acid derivative with a 2,4-dimethyl-substituted aryl halide (e.g., 1-bromo-2,4-dimethylbenzene).
The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com
A variety of palladium catalysts and ligands can be employed to optimize the reaction, and the choice often depends on the specific substrates and desired reaction conditions. nih.gov For instance, palladium acetate (B1210297) in combination with a phosphine ligand is a common catalytic system. nih.gov The reaction is performed in the presence of a base, such as potassium carbonate or cesium carbonate, which is crucial for the transmetalation step. youtube.comgctlc.org
The synthesis of the necessary starting materials, such as 4-bromo-3-fluorophenol, can be achieved through regioselective bromination of 3-fluorophenol. chemicalbook.com Similarly, (2,4-dimethylphenyl)boronic acid can be prepared from 1-bromo-2,4-dimethylbenzene.
Other Palladium-Catalyzed C-C Bond Formations
While the Suzuki-Miyaura reaction is highly effective, other palladium-catalyzed cross-coupling reactions can also be considered for the synthesis of this compound. These reactions offer alternative pathways and may be advantageous depending on the availability of starting materials and desired functional group tolerance.
One such alternative is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. rsc.org For the target molecule, this could involve the coupling of a (2,4-dimethylphenyl)zinc halide with a 4-halo-3-fluorophenol derivative.
Another relevant method is the Stille coupling , which utilizes organotin reagents. libretexts.org Although effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling in many applications. libretexts.org
The Hiyama coupling employs organosilicon compounds and is another palladium-catalyzed cross-coupling reaction that could be adapted for this synthesis.
Nickel and Other Transition Metal-Catalyzed Coupling Approaches
In addition to palladium, other transition metals, particularly nickel, have gained significant attention for catalyzing cross-coupling reactions. nih.gov Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity. nih.gov
Nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura type couplings, can be highly efficient for the formation of biaryl bonds. nih.govnih.gov These reactions can often be performed with a broad range of substrates, including aryl chlorides and triflates, which are sometimes less reactive in palladium-catalyzed systems. nih.gov For the synthesis of this compound, a nickel-based catalyst could be used to couple a 2,4-dimethylphenyl derivative with a 3-fluorophenol derivative. rsc.org
Furthermore, iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative, given the abundance and low cost of iron. nih.gov While still under development compared to palladium and nickel catalysis, iron-based systems offer a promising avenue for future synthetic strategies. nih.gov
Recent research has also explored the use of bimetallic catalytic systems, which can offer synergistic effects and enhanced reactivity. bath.ac.uk For instance, a calcium/zinc bimetallic system has been shown to facilitate the arylation of arenes. bath.ac.uk Such innovative approaches could potentially be applied to the synthesis of complex biaryl structures like this compound.
Directed Ortho-Metalation (DoM) Strategies for Substituted Phenols
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca This generates a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org
For the synthesis of substituted phenols, the hydroxyl group itself is not a strong DMG. Therefore, it is typically converted into a more effective directing group, such as an O-aryl carbamate (B1207046). thieme-connect.comcdnsciencepub.com The N,N-diethylcarbamoyl group is a classic example of a powerful DMG. thieme-connect.com
In the context of synthesizing this compound, a DoM strategy could be envisioned starting from a 3-fluorophenol derivative. The phenol would first be converted to an O-(3-fluorophenyl) carbamate. This carbamate would then undergo directed ortho-lithiation at the 4-position, followed by quenching with an electrophile that introduces the 2,4-dimethylphenyl group. However, a more common approach involves introducing a halogen at the ortho position via DoM, which can then be used in a subsequent cross-coupling reaction.
A more direct, albeit complex, application of DoM could involve the reaction of a lithiated 3-fluorophenol derivative with a suitable 2,4-dimethylphenyl electrophile. However, controlling the regioselectivity and preventing side reactions would be challenging.
A more practical approach would be to use DoM to introduce a boronic ester or a halide at the 4-position of a protected 3-fluorophenol, which can then be used in a Suzuki-Miyaura or other cross-coupling reaction. thieme-connect.com
Post-Coupling Functional Group Interconversions and Protection/Deprotection Tactics
In many multi-step syntheses, functional group interconversions (FGIs) and the use of protecting groups are essential strategies. ub.edufiveable.meimperial.ac.uk These tactics are often employed after the key C-C bond-forming step to unmask or modify functional groups to arrive at the final target molecule. imperial.ac.uk
In the synthesis of this compound, the phenolic hydroxyl group might need to be protected during the cross-coupling reaction to prevent side reactions. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.
For example, if a Suzuki-Miyaura coupling is performed using 4-bromo-3-fluoroanisole (B122430) (the methyl ether of 4-bromo-3-fluorophenol), the final step of the synthesis would be the deprotection of the methyl ether to reveal the free phenol. This can typically be achieved using reagents like boron tribromide (BBr₃).
Similarly, if the synthesis starts from a phenol derivative where the hydroxyl group is protected as a silyl ether, deprotection can be accomplished under mild conditions using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF).
Functional group interconversions can also be used to introduce the required functionality after the biaryl scaffold has been constructed. For instance, it might be more convenient to perform the coupling with a nitro-substituted aryl partner, and then reduce the nitro group to an amino group, which could then be further transformed. However, for the direct synthesis of this compound, post-coupling modifications are likely to be limited to the deprotection of the phenolic hydroxyl group.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes. inovatus.es Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. gctlc.org
Key areas of focus for "greening" the synthesis of this biaryl phenol include the use of safer solvents, energy efficiency, and the development of recyclable catalysts. inovatus.es The Suzuki-Miyaura reaction, a key step in the synthesis, has been the subject of extensive research to make it more environmentally benign. gctlc.org
Traditional Suzuki-Miyaura reactions often use organic solvents like toluene or dioxane, which have environmental and safety concerns. inovatus.esaidic.it Efforts to replace these with greener alternatives are a major focus of green chemistry research. aidic.itacs.org
Solvent-Free or Environmentally Benign Solvent Systems
A significant advancement in greening cross-coupling reactions is the use of environmentally benign solvents or even solvent-free conditions. inovatus.esacs.org Water is a highly attractive solvent for chemical reactions due to its low cost, non-flammability, and low toxicity. gctlc.org Suzuki-Miyaura couplings can be successfully performed in water or aqueous-organic mixtures, often with the aid of a phase-transfer catalyst to overcome the low solubility of organic substrates. gctlc.orgaidic.it
Bio-based solvents, derived from renewable resources, are another promising alternative. inovatus.es Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are considered greener substitutes for traditional ethereal solvents. nih.gov Alcohols, such as ethanol, can also be used as solvents for Suzuki-Miyaura reactions, sometimes in mixtures with water. aidic.it
The development of catalytic systems that are active and stable in these green solvents is an ongoing area of research. inovatus.es The use of such systems in the synthesis of this compound would significantly reduce the environmental footprint of the process.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comnumberanalytics.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste. numberanalytics.com For the proposed Suzuki-Miyaura synthesis of this compound, the byproducts typically include inorganic salts from the base and the boronic acid moiety, which are not incorporated into the final product and thus lower the atom economy.
Reaction efficiency, often measured by the percentage yield, is another critical factor. Optimizing efficiency involves adjusting various parameters to maximize the conversion of reactants into the desired product while minimizing side reactions. numberanalytics.com Traditional optimization involves varying one factor at a time, but modern approaches like Bayesian optimization can screen multiple parameters simultaneously to rapidly identify ideal conditions, saving time and resources. nih.gov
Strategies for optimization include:
Stoichiometry : Using reactants in the correct stoichiometric amounts can improve reactant utilization. numberanalytics.com
Catalyst and Ligand Choice : The selection of the palladium catalyst and its associated ligand is crucial and can dramatically affect reaction rates and yields. rsc.org
Reaction Conditions : Fine-tuning the temperature, pressure, and reaction time can minimize the formation of byproducts and improve yield. numberanalytics.com
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, leading to better reproducibility, higher yields, and easier scalability compared to batch processes. nih.govnumberanalytics.com
Table 2: Strategies for Optimizing Reaction Efficiency
| Strategy | Description | Impact on Synthesis | Reference |
|---|---|---|---|
| Parameter Optimization (Temperature, Concentration) | Systematically adjusting reaction conditions to find the optimal balance for maximum product formation. | Increases yield, reduces side products, and can lower energy consumption. | numberanalytics.com |
| Use of Catalytic Reactions | Employing catalysts reduces the amount of reagents needed and can enable more efficient reaction pathways. | Improves atom economy and reduces waste from stoichiometric reagents. | numberanalytics.com |
| Advanced Process Control (e.g., Flow Chemistry) | Utilizing continuous flow systems for superior control over mixing, temperature, and reaction time. | Enhances yield, purity, and safety, and facilitates easier scaling of the process. | nih.govnumberanalytics.com |
| One-Pot Procedures | Combining multiple reaction steps into a single operation without isolating intermediates. | Improves step economy, reduces solvent use, and saves time and resources. | organic-chemistry.org |
Catalytic Approaches for Sustainable Synthesis
The catalyst is central to the sustainability of cross-coupling reactions. While highly effective, palladium is a precious and costly metal, which drives research into more sustainable catalytic systems. acs.org The goals are to reduce the amount of palladium required, replace it with more abundant metals, and enable catalyst recycling. mdpi.comresearchgate.net
Key trends in sustainable catalysis for biaryl synthesis include:
High-Activity Catalysts : The development of advanced phosphine ligands, such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos), has led to highly active palladium catalysts. libretexts.orgorganic-chemistry.org These catalysts function at very low loadings (high turnover numbers), which reduces the cost and the amount of residual palladium in the final product. libretexts.org
Catalyst Recycling : A major focus of green chemistry is the recovery and reuse of catalysts. mdpi.com This can be achieved with heterogeneous catalysts, where the palladium is supported on a solid material and can be easily filtered out. researchgate.net Alternatively, homogeneous catalysts can be designed with special properties, such as solubility in a specific phase or attachment to polymers, that allow for their separation and recycling. libretexts.orgacs.org
Alternative Metal Catalysts : There is growing interest in using catalysts based on more abundant and less toxic first-row transition metals. Nickel and copper have emerged as viable alternatives to palladium for certain cross-coupling reactions, offering a more cost-effective and sustainable approach. mdpi.comresearchgate.net
Green Solvents : Sustainable catalytic systems are often designed to work in environmentally benign solvents. Aqueous-phase Suzuki coupling reactions are particularly attractive as they reduce the reliance on volatile organic solvents. libretexts.orgnumberanalytics.com
Table 3: Comparison of Catalytic Approaches for Sustainable Biaryl Synthesis
| Catalytic Approach | Description | Sustainability Advantage | Reference |
|---|---|---|---|
| High-Activity Palladium Catalysts | Use of advanced ligands to create catalysts that are effective at very low concentrations (ppm levels). | Reduces consumption of precious metal, lowers cost, and minimizes product contamination. | libretexts.org |
| Recyclable Catalysts (Heterogeneous/Homogeneous) | Catalysts are immobilized on a support or designed for easy separation from the reaction mixture. | Allows for multiple reuses of the catalyst, significantly reducing waste and overall cost. | mdpi.comacs.orgresearchgate.net |
| Alternative Metal Catalysts (Ni, Cu) | Employing catalysts based on more earth-abundant and less expensive metals. | Reduces reliance on palladium, offering significant cost and potential toxicity benefits. | mdpi.com |
| Aqueous Phase Catalysis | Using water as the reaction solvent, often enabled by water-soluble ligands and reactants. | Eliminates the need for hazardous organic solvents, improving the environmental profile of the synthesis. | libretexts.orgnumberanalytics.com |
Reaction Mechanisms and Reactivity of 4 2,4 Dimethylphenyl 3 Fluorophenol
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2,4 Dimethylphenyl 3 Fluorophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(2,4-Dimethylphenyl)-3-fluorophenol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the atomic framework can be assembled.
One-dimensional NMR spectra offer fundamental information about the chemical environment, number, and connectivity of atoms.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, signals corresponding to the aromatic protons, the hydroxyl proton, and the two methyl groups are expected. The aromatic region would be complex due to coupling between protons and with the fluorine atom.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the two methyl carbons, the aromatic carbons, and the carbons bonded to the hydroxyl and fluorine substituents. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms. hmdb.ca
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. nih.govnih.gov A single resonance would be expected for the fluorine atom on the phenolic ring, with its chemical shift providing insight into the electronic structure of the molecule. nih.govnih.gov
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 6.8 - 7.5 | Multiple signals (doublets, triplets, multiplets) due to complex spin-spin coupling. |
| ¹H (Hydroxyl) | ~5.0 - 9.0 | Broad singlet, chemical shift is concentration and solvent dependent. |
| ¹H (Methyl) | ~2.1 - 2.4 | Two distinct singlets for the two methyl groups. |
| ¹³C (Aromatic) | 110 - 160 | Includes signals for the carbon bearing the fluorine (C-F) which will appear as a doublet due to C-F coupling. stackexchange.com |
| ¹³C (Methyl) | ~15 - 25 | Two distinct signals. |
| ¹⁹F | -110 to -140 | A single signal, its exact position is sensitive to the molecular environment. spectrabase.com |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing through-bond and through-space correlations. slideshare.netcam.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). libretexts.org It would be used to map the connectivity of the protons on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). It is crucial for establishing the connectivity between the two aromatic rings and linking the methyl groups to their respective positions on the dimethylphenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. harvard.edu This is particularly useful for determining the preferred conformation or stereochemistry of the molecule, such as the relative orientation of the two aromatic rings.
Dynamic NMR techniques can be employed to study the conformational flexibility of this compound. nih.gov Specifically, these methods can measure the energy barrier for rotation around the single bond connecting the 2,4-dimethylphenyl ring and the 3-fluorophenol (B1196323) ring. By acquiring spectra at different temperatures, it is possible to observe changes in the line shape of NMR signals, which provides quantitative information about the rate of this internal rotation and the conformational stability of the molecule. utoronto.ca
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is highly effective for identifying the key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) stretch, aromatic carbon-hydrogen (C-H) stretches, carbon-carbon (C=C) ring stretches, the carbon-fluorine (C-F) stretch, and the carbon-oxygen (C-O) stretch. rsc.orgthermofisher.com Hydrogen bonding involving the phenol (B47542) group would be observable as a broadening of the O-H stretching band. researchgate.netresearchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol O-H | Stretching (Broad) | 3200 - 3600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkyl C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Ring Stretching | 1450 - 1610 |
| Phenol C-O | Stretching | 1200 - 1260 |
| Aromatic C-F | Stretching | 1100 - 1250 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy and for studying its fragmentation pathways upon ionization. mdpi.comnih.gov
For this compound (Chemical Formula: C₁₄H₁₃FO), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation would involve the loss of small radicals or neutral molecules, such as a methyl group (CH₃) or carbon monoxide (CO). The stability of the resulting fragments, particularly resonance-stabilized aromatic cations, dictates the most abundant peaks in the spectrum. libretexts.orgyoutube.commiamioh.edu
Table 3: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Chemical Formula | C₁₄H₁₃FO |
| Calculated Exact Mass | 216.0950 u |
| Molecular Ion Peak [M]⁺ | m/z 216 |
| Major Fragment [M-CH₃]⁺ | m/z 201 |
| Major Fragment [M-CO]⁺ | m/z 188 |
X-ray Crystallography for Solid-State Structural Determination
Should this compound form a single crystal of sufficient quality, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. mdpi.com This technique would yield precise data on bond lengths, bond angles, and the dihedral angle between the two aromatic rings. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding from the phenol group and potential π-π stacking between the aromatic rings. This provides the ultimate confirmation of the molecule's connectivity and conformation.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is an indispensable tool for separating components from a mixture, which is fundamental for assessing the purity of this compound and performing quantitative analysis. chemijournal.com Both high-performance liquid chromatography and gas chromatography are powerful techniques frequently employed for the analysis of phenolic and biphenyl (B1667301) compounds.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of non-volatile or thermally sensitive compounds like phenols. scielo.brscielo.br The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically most suitable. In this mode, a non-polar stationary phase is used with a polar mobile phase. The inherent polarity of the phenolic hydroxyl group, combined with the non-polar character of the dimethylphenyl moiety, allows for excellent retention and separation on standard C8 or C18 columns. chromatographyonline.com The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often run in a gradient mode to ensure efficient elution and separation of the main compound from any potential impurities. scielo.brscielo.br
Fluorinated stationary phases have also emerged as a selective alternative to traditional C18 columns. chromatographyonline.com These phases can offer unique selectivity for halogenated compounds, potentially providing enhanced resolution for separating structurally similar fluorinated impurities. chromatographyonline.com
Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength, typically around 254 nm for aromatic compounds. scielo.brscielo.br For higher sensitivity and selectivity, a fluorescence detector can be employed, as phenolic compounds often exhibit natural fluorescence. nih.gov Method validation according to established guidelines ensures the linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) of the analytical procedure. scielo.brscielo.br
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 or C8 (e.g., Luna C18), 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. scielo.br |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) | Creates a polar mobile phase for reversed-phase separation. Formic acid improves peak shape. nih.gov |
| Elution Mode | Gradient elution | Optimizes separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. sumitomo-chem.co.jp |
| Column Temperature | 25-40 °C | Ensures reproducible retention times. |
| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |
| Detector | Diode-Array Detector (DAD) or UV-Vis | Monitors absorbance at ~254 nm for aromatic ring detection. scielo.br |
| Alternative Detector | Fluorescence Detector (FLD) | Offers higher sensitivity and selectivity for phenolic compounds. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.netnih.gov It is the method of choice for the analysis of volatile and semi-volatile compounds. chemijournal.com While phenols can be analyzed directly, their polarity and active hydrogen can lead to poor peak shape and column interactions. epa.gov Therefore, derivatization is often performed to increase volatility and thermal stability, and to improve chromatographic performance. epa.govresearchgate.net Common derivatizing agents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which convert the polar hydroxyl group into a less polar trimethylsilyl (B98337) or t-butyldimethylsilyl ether. researchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or HP-5ms column). hpst.cz The separated components then enter the mass spectrometer, which is typically an electron ionization (EI) source. researchgate.net In the EI source, molecules are fragmented into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" that can be compared against spectral libraries for definitive identification. researchgate.net The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for high-sensitivity quantification of the target analyte. researchgate.net
Table 2: Illustrative GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Typical Condition | Purpose |
| Derivatization | Trimethylsilylation (e.g., with BSTFA) | Increases volatility and improves peak shape of the polar phenol. researchgate.net |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, Rtx-200) | Inert, low-bleed column for separating a wide range of organic compounds. hpst.czresearchgate.net |
| Carrier Gas | Helium, constant flow mode (~1 mL/min) | Inert gas to carry sample through the column. researchgate.net |
| Injection Mode | Split/Splitless | Flexible injection for varying sample concentrations. silcotek.com |
| Oven Program | e.g., 100°C (1 min), ramp to 280°C at 10°C/min, hold 5 min | Temperature program to separate components based on boiling point/volatility. researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. researchgate.net |
| Mass Analyzer | Quadrupole or Ion Trap | Filters ions based on their mass-to-charge ratio (m/z). researchgate.net |
| Scan Range | 40 - 550 m/z | Covers the expected mass range of the derivatized compound and its fragments. |
Advanced Hyphenated Techniques (e.g., LC-NMR, GC-IR)
While HPLC and GC-MS are powerful tools, complex analytical challenges, such as the differentiation of isomers or the definitive structural elucidation of unknown impurities, may require more advanced hyphenated techniques. chemijournal.comnih.gov These methods couple a separation technique with a highly informative spectroscopic detector online. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR directly couples HPLC with an NMR spectrometer, merging the high-resolution separation of liquid chromatography with the unparalleled structure elucidation capability of NMR spectroscopy. semanticscholar.orgiosrphr.org This technique is exceptionally valuable for analyzing complex mixtures, such as natural product extracts or reaction mixtures containing unknown byproducts and isomers. sumitomo-chem.co.jpiosrphr.org The LC system separates the components, which are then transferred to a flow cell within the NMR magnet for analysis. sumitomo-chem.co.jp Experiments can be performed in continuous-flow mode for a quick overview or in stopped-flow mode, where the elution is paused to acquire detailed 1D and 2D NMR spectra on a specific peak of interest. mdpi.com
For this compound, LC-NMR would be particularly potent. The presence of the fluorine atom allows for the use of ¹⁹F NMR, which offers a wide chemical shift range and high sensitivity. rsc.orgresearchgate.net An LC-¹⁹F-NMR experiment could provide a clean spectrum for each fluorine-containing compound separated by the HPLC, making it a powerful tool for identifying fluorinated impurities without the need for their isolation. rsc.orgresearchgate.net Furthermore, comprehensive 2D NMR experiments (like COSY, HSQC, HMBC) can be performed on the separated compound to unambiguously confirm the connectivity of all atoms and verify its structure. jeol.comjeolusa.com
Gas Chromatography-Infrared Spectroscopy (GC-IR)
Gas Chromatography-Infrared Spectroscopy (GC-IR), also known as GC-FTIR, links a gas chromatograph to a Fourier-transform infrared spectrometer. frontiersin.org After separation in the GC column, each eluting compound passes through a heated "light pipe" or is deposited onto a cryogenically cooled surface, where its infrared spectrum is recorded. frontiersin.orggo-jsb.nl The resulting IR spectrum provides information about the functional groups present in the molecule. nih.gov
A key advantage of GC-IR is its ability to distinguish between positional isomers, which can be challenging for mass spectrometry as isomers often produce very similar or identical fragmentation patterns. go-jsb.nl For this compound, GC-IR would provide a spectrum with characteristic absorption bands for the O-H stretch of the phenol, the C-F stretch, aromatic C-H stretches, and the C=C stretching vibrations of the aromatic rings. The precise positions of these bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), are unique to its specific substitution pattern, allowing for its confident identification and differentiation from other isomers. go-jsb.nlnih.gov The combination of GC-MS and GC-IR provides complementary information, leading to a highly reliable identification of unknown analytes. go-jsb.nl
Theoretical and Computational Chemistry Studies of 4 2,4 Dimethylphenyl 3 Fluorophenol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup and energy landscape of molecules. For 4-(2,4-dimethylphenyl)-3-fluorophenol, these methods elucidate the distribution of electrons and the stability of its various forms.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For compounds like phenols, DFT methods, such as B3LYP with a 6-311G** basis set, have been successfully employed to calculate optimized structural parameters, including bond lengths and angles. mdpi.com These calculations often show good agreement with experimental data where available. mdpi.com
Furthermore, DFT is instrumental in predicting various spectroscopic properties. For instance, the vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the characterization of the molecule. mdpi.com The reliability of these predictions is often enhanced through the use of scaling factors to better match experimental values.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energy calculations. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are invaluable for obtaining precise energetic information. These calculations can be used to determine thermodynamic properties such as enthalpy and Gibbs free energy for the molecule in different phases. niscpr.res.in For complex molecules, a combination of methods, where a more computationally efficient method is used for geometry optimization and a high-level ab initio method is used for a final single-point energy calculation, often provides a good balance of accuracy and feasibility.
Conformational Analysis and Potential Energy Surface Exploration
The presence of rotatable single bonds in this compound—specifically the bond connecting the two aromatic rings—means that the molecule can exist in different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Theoretical calculations are used to map the potential energy surface (PES) of the molecule as a function of the dihedral angle between the phenyl and dimethylphenyl rings. This analysis reveals the preferred (lowest energy) and less favorable (higher energy) orientations. Studies on similar biaryl systems have shown that non-planar conformations are often preferred to minimize steric hindrance between the rings. rsc.org The results of such analyses are crucial for understanding the molecule's shape and how it might interact with other molecules.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
The energy of the HOMO, the LUMO, and the HOMO-LUMO energy gap (ΔE) are important quantum chemical descriptors. A smaller energy gap generally suggests higher chemical reactivity. mdpi.com By calculating these values for this compound, predictions can be made about its reactivity in various chemical reactions. For example, the regions of the molecule where the HOMO and LUMO are localized indicate the likely sites for nucleophilic and electrophilic attack, respectively. DFT calculations are commonly used to determine these FMO properties. mdpi.compku.edu.cn
Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational methods are powerful tools for simulating a range of spectroscopic data, which can then be compared with experimental results for validation and interpretation.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms within the this compound molecule.
Vibrational Frequencies: As mentioned earlier, DFT calculations can provide the vibrational frequencies that correspond to the peaks observed in IR and Raman spectra. mdpi.com This simulation helps in the detailed assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to simulate electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov This information helps in understanding the electronic transitions occurring within the molecule upon absorption of light.
Studies of Intermolecular Interactions and Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)
The way in which molecules of this compound interact with each other in the solid or liquid state is governed by intermolecular forces. Understanding these interactions is crucial for predicting its physical properties and how it might self-assemble into larger structures.
Hydrogen Bonding: The hydroxyl (-OH) group in the phenol (B47542) moiety is a classic hydrogen bond donor. It can form hydrogen bonds with suitable acceptors on neighboring molecules, such as the oxygen atom of another phenol or potentially the fluorine atom. While the C-F bond is generally considered a weak hydrogen bond acceptor, its role in intermolecular interactions cannot be entirely dismissed. nih.gov
π-π Stacking: The two aromatic rings in the molecule provide opportunities for π-π stacking interactions. These are non-covalent interactions that occur between the electron clouds of aromatic systems. The geometry and strength of these interactions depend on the relative orientation of the rings.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these various intermolecular contacts within a crystal lattice, providing a detailed picture of the forces that hold the molecules together. ias.ac.in
Interactive Data Table: Calculated Properties of this compound and Related Compounds
This table presents a summary of theoretical data that could be obtained for this compound through computational studies. The values are illustrative and would be determined through specific DFT and ab initio calculations.
| Property | Calculated Value | Method/Basis Set | Significance |
|---|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | DFT/B3LYP/6-311G | Indicates electron-donating ability. |
| LUMO Energy | -0.5 to -1.5 eV | DFT/B3LYP/6-311G | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | DFT/B3LYP/6-311G | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 1.5 to 2.5 Debye | DFT/B3LYP/6-311G | Indicates overall molecular polarity. |
| Calculated λmax (UV-Vis) | 270-290 nm | TD-DFT/B3LYP/6-311G** | Predicts electronic absorption wavelength. |
Reaction Mechanism Elucidation via Transition State Calculations
The synthesis of biaryl compounds like this compound is commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. acs.orgnih.gov This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. rsc.org For the synthesis of this compound, a plausible pathway is the Suzuki-Miyaura coupling of a protected 3-fluoro-4-halophenol with 2,4-dimethylphenylboronic acid.
Transition state calculations, often employing Density Functional Theory (DFT), are crucial for elucidating the detailed mechanism of such reactions. rsc.org These calculations map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. The catalytic cycle of a Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Key Mechanistic Steps and Transition State Analysis:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., a protected 4-bromo-3-fluorophenol) to a low-valent palladium(0) complex. Transition state calculations for this step would model the breaking of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) intermediate. The energy barrier of this transition state can be influenced by the nature of the halogen, the solvent, and the phosphine (B1218219) ligands on the palladium catalyst. researchgate.net
Transmetalation: In this step, the aryl group from the boronic acid (the 2,4-dimethylphenyl group) is transferred to the palladium(II) complex, displacing the halide. This process is often facilitated by a base, which activates the boronic acid. The transition state for transmetalation is complex and can involve the coordination of the base and the boron species to the palladium center. Computational studies have explored various possible transition state structures, including those with a six-membered ring involving the palladium, the oxygen from the base, the boron atom, and the transferring aryl group. e-bookshelf.de The nature of the base and solvent can significantly impact the energetics of this step.
Reductive Elimination: This is the final, product-forming step where the two aryl groups (the 3-fluoro-4-hydroxyphenyl and the 2,4-dimethylphenyl moieties) are coupled, and the C-C bond of the biphenyl (B1667301) is formed. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Transition state calculations focus on the concerted process of the two aryl groups leaving the palladium center. The steric and electronic properties of the phosphine ligands and the aryl groups themselves are critical in determining the energy barrier for this step. For sterically hindered substrates, the reductive elimination can be the rate-determining step.
The table below summarizes the typical computational approaches used in the mechanistic elucidation of a Suzuki-Miyaura reaction applicable to the synthesis of this compound.
| Mechanistic Step | Computational Method | Key Parameters Investigated | Expected Insights |
| Oxidative Addition | DFT (e.g., B3LYP) | Activation energy, geometry of the transition state, effect of phosphine ligands. | Rate-determining nature, influence of ligand sterics and electronics. |
| Transmetalation | DFT with explicit solvent models | Role of base, structure of the pre-transmetalation complex, energy barrier. | Mechanism of aryl group transfer, effect of reaction conditions. |
| Reductive Elimination | DFT | Energy barrier, influence of steric hindrance between coupling partners. | Product formation feasibility, regeneration of the active catalyst. |
Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structure. mdpi.com These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict various non-biological properties without the need for experimental measurements, which can be time-consuming and costly.
The process of developing a QSPR model involves several key stages:
Data Set Compilation: A set of compounds structurally related to this compound with known experimental values for a specific property (e.g., boiling point, vapor pressure, or octanol-water partition coefficient) is collected.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of theoretical molecular descriptors are calculated. These can be categorized as constitutional, topological, geometric, quantum-chemical, or thermodynamic descriptors. researchgate.netresearchgate.net For instance, quantum-chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular polarizability can be calculated using DFT methods. researchgate.net
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, are used to build a model that correlates a subset of the calculated descriptors with the property of interest. nih.gov The predictive power of the model is then rigorously assessed using internal and external validation techniques.
For fluorinated aromatic compounds, QSPR studies have been successfully applied to predict properties like the n-octanol/water partition coefficient (log K_ow), which is a crucial parameter for assessing the environmental fate of a chemical. researchgate.netresearchgate.net A hypothetical QSPR model for predicting a physicochemical property of substituted fluorophenols might include descriptors such as those listed in the table below.
| Descriptor Category | Example Descriptors | Relevance to Physicochemical Properties |
| Constitutional | Molecular Weight (MW) | Related to size and mass, influencing properties like boiling point and vapor pressure. nih.gov |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. |
| Quantum-Chemical | Average Molecular Polarizability (α) | Reflects the molecule's ability to be distorted by an electric field, related to intermolecular forces. nih.gov |
| Dipole Moment (μ) | Indicates the polarity of the molecule, affecting solubility and intermolecular interactions. | |
| Total Energy (E_total) | A measure of the molecule's stability. nih.gov | |
| Thermodynamic | Standard Heat of Formation (ΔH_f) | The enthalpy change when the compound is formed from its constituent elements. nih.gov |
The development of robust QSPR models for compounds like this compound can facilitate the rapid screening of similar molecules for desired physicochemical properties, aiding in the design of new materials and chemicals with specific applications.
Derivatization and Functionalization Strategies for 4 2,4 Dimethylphenyl 3 Fluorophenol
Chemical Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification due to its inherent reactivity. Esterification, etherification, halogenation, and sulfonylation represent key strategies to transform this functional group, thereby altering the molecule's hydrogen-bonding capacity, polarity, and metabolic stability.
Ester and ether derivatives are commonly synthesized to mask the acidic nature of the phenolic proton and to increase lipophilicity.
Esterification: The conversion of phenols to esters can be achieved through several methods. While the direct acid-catalyzed Fischer esterification is generally inefficient for phenols due to their reduced nucleophilicity compared to alcohols, more robust methods are available chemeurope.comchemistrysteps.com. Reaction with highly reactive acyl chlorides or acid anhydrides in the presence of a base provides a reliable route to the corresponding phenyl esters pearson.comchemguide.co.ukchemguide.co.uk. To enhance reactivity, the phenol (B47542) can first be deprotonated with a base like sodium hydroxide to form the more nucleophilic sodium phenoxide salt before acylation chemguide.co.uk. Modern coupling reagents can also facilitate ester formation under mild conditions organic-chemistry.org.
Etherification: The synthesis of aryl ethers from 4-(2,4-dimethylphenyl)-3-fluorophenol can be accomplished via classic and modern methodologies. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a foundational method. For more complex or sensitive substrates, the Mitsunobu reaction offers a powerful alternative missouri.eduwikipedia.orgorganic-chemistry.org. This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the phenol, proceeding under mild conditions missouri.eduresearchgate.net. The Mitsunobu reaction is particularly noted for its ability to selectively form ethers from phenols in the presence of aliphatic alcohols acs.org.
| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |
| Esterification | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Phenyl Ester |
| Acid Anhydride ((RCO)₂O) | Base (e.g., NaOH, Pyridine) | Phenyl Ester | |
| Carboxylic Acid (R-COOH) | DCC/DMAP | Phenyl Ester | |
| Diphenyl Carbonate | DBU (catalytic), Heat | Phenyl Ester rsc.org | |
| Etherification | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | Aryl Alkyl Ether |
| Alcohol (R-OH) | PPh₃, DEAD/DIAD | Aryl Alkyl Ether organic-chemistry.org |
Interactive Data Table 1: Common reagents and conditions for the esterification and etherification of the phenolic hydroxyl group.
Converting the hydroxyl group into a good leaving group, such as a sulfonate ester or a halogen, is a critical step for enabling further functionalization through cross-coupling or nucleophilic substitution reactions.
Sulfonylation: The phenolic hydroxyl can be readily converted to a sulfonate ester. Aryl triflates (trifluoromethanesulfonates), in particular, are exceptionally useful intermediates in transition-metal-catalyzed cross-coupling reactions acs.orgacs.org. Their synthesis is typically achieved by reacting the phenol with triflic anhydride (Tf₂O) or N-phenyltriflimide (Tf₂NPh) in the presence of a base acs.orgorganic-chemistry.org. Microwave-assisted protocols can significantly reduce reaction times for triflate synthesis acs.org. Other sulfonyl chlorides, such as tosyl chloride or mesyl chloride, can be used to form the corresponding tosylate or mesylate esters, respectively, often in the presence of a base like pyridine in a suitable solvent researchgate.net. An electrochemical approach using sodium arenesulfinates has also been developed as a sustainable method for synthesizing arylsulfonate esters nih.gov.
Halogenation: The direct conversion of a phenolic hydroxyl to a halogen is not feasible. However, an indirect, multi-step process can be employed. The most common strategy involves the initial conversion of the phenol to an aryl triflate, as described above. The triflate group can then be transformed into a boronate ester via a palladium-catalyzed reaction. Subsequent treatment of the aryl boronate ester with reagents like copper(II) bromide or a combination of chloramine-T and sodium iodide can yield the corresponding aryl bromide or iodide under mild conditions organic-chemistry.org.
| Transformation | Intermediate | Reagent(s) | Key Features |
| Sulfonylation | N/A | Triflic Anhydride (Tf₂O), Base | Forms Aryl Triflate, an excellent leaving group acs.org |
| N/A | N-Phenyltriflimide (Tf₂NPh), Base | Stable, crystalline triflating agent acs.org | |
| N/A | Tosyl Chloride (TsCl), Pyridine | Forms Aryl Tosylate | |
| Halogenation | Aryl Triflate | 1. Pd catalyst, Pinacolborane | Two-step conversion of -OH to -X organic-chemistry.org |
| Aryl Boronate Ester | 2. CuBr₂ or NaI/Chloramine-T | Mild conditions suitable for complex molecules organic-chemistry.org |
Interactive Data Table 2: Selected strategies for the sulfonylation and indirect halogenation of the phenolic hydroxyl group.
Functionalization of the Fluorinated Aromatic Ring
The aromatic ring bearing the fluoro and hydroxyl substituents is highly activated towards electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the substituents. The hydroxyl group is a powerful activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director chemistrysteps.comresearchgate.net. The bulky 2,4-dimethylphenyl group will sterically hinder the ortho-position (C4), making substitution at the other ortho-position (C2) and the para-position (C6) most likely.
Common electrophilic substitution reactions such as halogenation and nitration can be expected to proceed readily, often without the need for a strong Lewis acid catalyst due to the high activation provided by the hydroxyl group ambeed.comlibretexts.org. For instance, reaction with bromine in a solvent of low polarity would likely yield monobrominated products, while treatment with bromine water could lead to polybromination . The precise ratio of ortho to para substitution would depend on the specific reaction conditions and the steric hindrance imposed by the adjacent biaryl system.
Side-Chain Functionalization of the Dimethylphenyl Moiety
The methyl groups on the 2,4-dimethylphenyl ring provide another avenue for derivatization. These benzylic positions are particularly susceptible to free-radical reactions because the resulting benzylic radical is resonance-stabilized by the aromatic ring libretexts.org.
A key reaction is benzylic halogenation, most commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light libretexts.orgjove.com. This reaction is highly regioselective for the benzylic position over other C-H bonds jove.com. The resulting benzylic bromide is a versatile intermediate that can be readily converted into a wide range of other functional groups (e.g., alcohols, ethers, amines, nitriles) through nucleophilic substitution reactions khanacademy.org. Selective mono-halogenation of one of the two methyl groups could potentially be controlled by using stoichiometric amounts of the halogenating agent.
Construction of Higher-Order Aromatic Systems from this compound
The core structure of this compound serves as an excellent platform for building more complex, higher-order polyaromatic systems. This is typically accomplished using transition-metal-catalyzed cross-coupling reactions.
The initial and crucial step is the conversion of the phenolic hydroxyl group into a reactive species suitable for cross-coupling, such as an aryl halide or an aryl triflate, as detailed in section 6.1.2. Aryl triflates are particularly effective coupling partners in Suzuki, Stille, Heck, and Sonogashira reactions, among others acs.orgorganic-chemistry.org. For example, a Suzuki coupling reaction between the aryl triflate derivative of the parent compound and an appropriate arylboronic acid, catalyzed by a palladium complex, would lead to the formation of a new carbon-carbon bond, extending the aromatic system to create terphenyl or more elaborate structures. This strategy allows for the modular and convergent synthesis of complex molecular architectures.
Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies
Systematic derivatization of this compound allows for the exploration of structure-reactivity relationships (SAR), a cornerstone of rational drug design and materials development. By making targeted modifications at each of the reactive sites, analogues with finely tuned properties can be synthesized. The introduction of fluorine, in particular, is known to influence biological activity mdpi.comresearchgate.net.
The derivatization strategies discussed provide a clear roadmap for generating a library of analogues. Modifications could include:
At the Phenolic Site (R¹): A series of esters and ethers with varying alkyl chain lengths could be synthesized to probe the effects of lipophilicity and steric bulk.
On the Fluorinated Ring (R²): Introduction of small electron-donating (e.g., -CH₃) or electron-withdrawing (e.g., -Br, -NO₂) groups via electrophilic substitution would modulate the electronic properties of the ring system.
At the Benzylic Positions (R³): Conversion of the methyl groups to benzylic halides and subsequent substitution could introduce polar functional groups (e.g., -CH₂OH, -CH₂CN, -COOH) to alter solubility and introduce new interaction points.
| Modification Site | Parent Structure Moiety | Proposed Modification | Potential Impact on Properties |
| R¹ | Phenolic -OH | -O-Alkyl (Ether) | Increase lipophilicity, remove H-bond donor |
| -O-C(O)-Alkyl (Ester) | Increase lipophilicity, mask phenol acidity | ||
| R² | Fluorinated Ring C-H | -Br (Halogenation) | Increase size, introduce electron-withdrawing group |
| -NO₂ (Nitration) | Introduce strong electron-withdrawing group | ||
| R³ | Dimethylphenyl -CH₃ | -CH₂Br (Benzylic Bromination) | Reactive handle for further functionalization |
| -CH₂OH, -COOH (via CH₂Br) | Increase polarity and H-bonding capacity |
Interactive Data Table 3: Proposed analogues of this compound for structure-reactivity relationship studies.
By systematically synthesizing these analogues and evaluating their properties, a comprehensive SAR profile can be established. This information is invaluable for optimizing the lead structure for a desired application, whether it be enhancing biological potency, improving selectivity, or tuning the photophysical properties of a material.
Potential Advanced Applications of 4 2,4 Dimethylphenyl 3 Fluorophenol and Its Derivatives Non Clinical
Materials Science Applications
The rigid, polarizable structure of biaryl compounds, modified by the electronegative fluorine atom and the hydroxyl group, provides a foundation for designing novel materials.
Liquid Crystals and Optoelectronic Materials (e.g., OLEDs, Organic Semiconductors)
There is no specific research available on the use of 4-(2,4-Dimethylphenyl)-3-fluorophenol in liquid crystals or optoelectronic materials.
Theoretically, the elongated and rigid core of a biaryl phenol (B47542) is a common feature in molecules designed for liquid crystal applications. whiterose.ac.uk Fluorine substitution is a well-established strategy in the design of liquid crystal materials to control properties such as dielectric anisotropy and viscosity. nih.gov In the field of Organic Light-Emitting Diodes (OLEDs), fluorinated and phenolic compounds can be incorporated into donor-acceptor molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to high efficiency. aappsbulletin.orgnih.gov The phenolic hydroxyl group could also serve as a synthetic handle to attach the molecule to other functional units.
Polymer Chemistry and Advanced Coatings
No studies have been identified that utilize this compound in polymer chemistry or for advanced coatings.
As a general principle, phenols are precursors in the synthesis of various polymers, including phenolics and epoxies. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, making them suitable for advanced, protective coatings. adv-polymer.com A molecule like this compound could potentially be used as a monomer or an additive to impart specific properties, such as hydrophobicity or thermal resistance, to a polymer matrix.
Building Blocks for Metal-Organic Frameworks (MOFs)
There is no literature describing the use of this compound as a building block for Metal-Organic Frameworks (MOFs).
MOFs are crystalline porous materials constructed from metal nodes and organic linkers. researchgate.netnorthwestern.edu Organic linkers are typically multi-topic ligands, often containing carboxylate or other coordinating groups. mdpi.com The phenolic hydroxyl group on this compound could potentially be deprotonated to coordinate with metal centers. Furthermore, it could be chemically modified, for example, by adding carboxylic acid groups, to create a suitable multitopic linker for MOF synthesis. nih.gov
Catalysis and Ligand Design
The electronic properties and functional groups of this compound suggest it could be explored in catalyst development.
Application as Ligands in Transition Metal Catalysis
Specific studies employing this compound as a ligand in transition metal catalysis are not available.
However, phenol- and aminophenol-based compounds are widely used as ligands in catalysis. derpharmachemica.com The hydroxyl group can coordinate to a metal center, and the electronic nature of the ligand can be tuned by substituents on the aromatic rings. chiba-u.jprutgers.edu The fluorine atom and dimethyl groups on this compound would influence the steric and electronic environment around a coordinated metal, which in turn affects the activity and selectivity of the resulting catalyst. nih.gov
Role in Organocatalysis
There is no documented research on the application of this compound in organocatalysis.
Phenols can act as hydrogen-bond donors, a key interaction in many organocatalytic reactions. The acidity of the phenolic proton, which is influenced by the fluorine substituent, would be a critical parameter for its potential as an organocatalyst.
Supramolecular Chemistry and Host-Guest Systems
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed from the association of two or more chemical species held together by non-covalent intermolecular forces. The structure of this compound, with its hydroxyl and fluoro groups, as well as its bulky aromatic systems, makes it an intriguing candidate for the construction of novel supramolecular architectures.
Design of Calixarenes and Related Receptors
Calixarenes are macrocyclic compounds formed from the condensation of a phenol and an aldehyde. nih.govhw.ac.uk They are characterized by a "cup-like" shape that can encapsulate smaller "guest" molecules, making them fundamental components in host-guest chemistry. nih.gov The synthesis of calixarenes can be tailored by modifying the phenolic precursor, which influences the size, shape, and functionality of the resulting macrocycle. nih.govsemanticscholar.org
Theoretically, this compound could serve as a phenolic monomer in the synthesis of novel calixarenes. The presence of the 2,4-dimethylphenyl substituent would create a sterically hindered and hydrophobic upper rim, while the fluorine atom on the phenolic ring could introduce specific electronic properties and potential for halogen bonding interactions within the calixarene (B151959) cavity or in its solid-state packing.
Table 1: Potential Calixarene Structures from this compound
| Calix[n]arene | Number of Monomer Units | Potential Cavity Properties |
| Calix epo.orgarene | 4 | Rigid, well-defined cavity suitable for small neutral molecules or cations. |
| Calix hw.ac.ukarene | 6 | Larger, more flexible cavity capable of binding larger guest molecules. |
| Calix patentbuddy.comarene | 8 | Highly flexible structure with a large internal volume. |
The synthesis of such calixarenes would likely follow established procedures involving base-catalyzed condensation with formaldehyde. hw.ac.uk The specific reaction conditions would need to be optimized to favor the formation of the desired macrocyclic ring size.
Formation of Self-Assembled Structures and Gels
Beyond discrete macrocycles, biaryl compounds with appropriate functional groups can undergo self-assembly to form extended supramolecular structures such as fibers, tapes, and gels. These materials are held together by a network of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
Derivatives of this compound, particularly those functionalized with long alkyl chains or other recognition motifs, could be designed to self-assemble in solution. The interplay between the hydrogen-bonding capability of the phenol group, the potential for π-stacking of the aromatic rings, and the solvophobic effects of the hydrocarbon substituents could drive the formation of ordered aggregates. Under appropriate conditions, these aggregates could entangle to form a three-dimensional network, leading to the formation of a supramolecular gel. The fluorine atom could also play a role in directing the self-assembly through dipole-dipole or halogen bonding interactions.
Analytical Reagents and Sensor Development (Non-Biological Targets)
The development of chemical sensors for the detection of non-biological analytes is a critical area of research with applications in environmental monitoring and materials science. Fluorescent sensors, in particular, offer high sensitivity and the potential for real-time analysis.
While no specific use of this compound as an analytical reagent has been documented, its structural features suggest potential in this area. The fluorinated biphenyl (B1667301) core could be incorporated into larger conjugated systems to create novel fluorophores. The phenolic hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of specific recognition units for target analytes.
For instance, the phenol could be derivatized with a receptor designed to bind a specific metal ion or small organic molecule. Binding of the analyte to the receptor could induce a change in the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission (e.g., quenching, enhancement, or a shift in wavelength). The fluorine substituent could enhance the photophysical properties of the sensor, such as its quantum yield and photostability.
Precursors for Specialized Organic Syntheses
Aromatic biphenyl compounds are important intermediates in the synthesis of a wide range of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The specific substitution pattern of this compound makes it a potentially valuable precursor for specialized synthetic applications.
The presence of multiple distinct functional groups (hydroxyl, fluoro) and differently substituted aromatic rings allows for selective chemical transformations at various positions on the molecule. For example, the phenolic hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or triflates. The triflate, in particular, is an excellent leaving group for cross-coupling reactions, enabling the introduction of a wide variety of substituents at that position.
The fluorine atom, while generally robust, can also participate in certain transformations or influence the reactivity of adjacent positions. The dimethylphenyl and fluorophenyl rings can also undergo further electrophilic substitution reactions, although the regioselectivity would be influenced by the existing substituents. The Suzuki-Miyaura coupling reaction is a common method for synthesizing fluorinated biphenyl compounds. google.com
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Etherification | Alkyl halide, base | Biaryl ethers |
| Esterification | Acyl chloride or anhydride, base | Biaryl esters |
| Triflation | Triflic anhydride, base | Biaryl triflates for cross-coupling |
| Suzuki Coupling (of triflate) | Boronic acid, Pd catalyst, base | Tri- or tetra-aryl compounds |
| Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃ | Halogenated biaryl derivatives |
These potential transformations highlight the utility of this compound as a versatile starting material for the construction of more complex and potentially functional molecules for a variety of advanced applications.
Future Research Directions and Perspectives for 4 2,4 Dimethylphenyl 3 Fluorophenol
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of fluorinated biaryls like 4-(2,4-Dimethylphenyl)-3-fluorophenol has traditionally relied on cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a widely used method for forming the carbon-carbon bond between the two aromatic rings, lauded for its efficiency and selectivity. smolecule.com However, future research will likely focus on developing even more sustainable and atom-economical synthetic strategies.
One promising avenue is the use of transition-metal-catalyzed C-H bond activation . nih.govrsc.orgacs.org This approach avoids the need for pre-functionalized starting materials, such as boronic acids or organohalides, thereby reducing the number of synthetic steps and the amount of waste generated. acs.org For the synthesis of this compound, this could involve the direct coupling of 3-fluorophenol (B1196323) with 1,3-dimethylbenzene, a reaction that would be highly desirable from a green chemistry perspective. acs.org
Another area of intense research is visible-light photoredox catalysis . mdpi.comvapourtec.comnih.govresearchgate.net This technique uses light energy to drive chemical reactions under mild conditions, often with high functional group tolerance. mdpi.comnih.gov Future studies could explore the use of photoredox catalysis for the synthesis of this compound, potentially leading to more energy-efficient and environmentally friendly processes. nih.govresearchgate.net
| Synthetic Method | Description | Potential Advantages |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide. smolecule.com | High efficiency and selectivity. smolecule.com |
| Transition-Metal-Catalyzed C-H Activation | Direct coupling of two C-H bonds, avoiding pre-functionalization. nih.govacs.org | Increased atom economy, reduced waste. acs.org |
| Visible-Light Photoredox Catalysis | Use of light to drive chemical reactions under mild conditions. mdpi.comnih.gov | Energy efficiency, high functional group tolerance. mdpi.comnih.gov |
Exploration of Undiscovered Reactivity and Transformative Pathways
The reactivity of this compound is another fertile ground for future research. The presence of multiple functional groups—the hydroxyl group, the fluorine atom, and several C-H bonds on both aromatic rings—offers a multitude of possibilities for further chemical transformations.
The selective activation of specific C-H and C-F bonds is a significant challenge in organic chemistry, and this compound could serve as an excellent model substrate for developing new catalytic systems that can achieve this. researchgate.net For example, the development of catalysts that can selectively functionalize one of the methyl groups or a specific aromatic C-H bond would open up new avenues for creating complex molecular architectures.
The fluorine atom itself can also be a site of reactivity. While the C-F bond is generally strong, certain transition metal complexes are known to mediate its activation, leading to new bond formations. researchgate.net Exploring the conditions under which the fluorine atom in this compound can be replaced or used to direct further reactions would be a valuable area of investigation.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT) , is an increasingly powerful tool for predicting the properties and reactivity of molecules. acs.orgnih.gov In the context of this compound, DFT calculations could be used to:
Predict the most likely sites for electrophilic or nucleophilic attack.
Model the transition states of potential reactions to understand their feasibility and selectivity.
Calculate spectroscopic properties, such as NMR chemical shifts, to aid in the characterization of new derivatives.
Investigate the conformational preferences of the molecule, which can influence its reactivity and physical properties. acs.org
By providing a deeper understanding of the molecule's electronic structure and energetics, computational modeling can guide experimental work and accelerate the discovery of new reactions and applications. clemson.edu
Integration with Machine Learning and Artificial Intelligence for Synthesis Design
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical synthesis. mdpi.comyoutube.comrsc.orgrsc.orgmit.edu For a molecule like this compound, ML models could be trained on large datasets of chemical reactions to:
Predict the optimal conditions for its synthesis.
Suggest novel synthetic routes that a human chemist might not consider.
Design new derivatives with specific desired properties.
The integration of AI with automated synthesis platforms could one day allow for the rapid and efficient production of a wide range of analogues of this compound, each tailored for a specific application. youtube.com
Exploration of Novel Non-Biological Applications
While many fluorinated compounds find applications in medicine and agriculture, there is also a vast potential for their use in materials science . The unique properties of the C-F bond can impart desirable characteristics to materials, such as thermal stability, chemical resistance, and specific electronic properties.
Future research could explore the use of this compound as a building block for:
High-performance polymers: The phenol (B47542) group can be used as a handle for polymerization, and the fluorine atom could enhance the properties of the resulting polymer.
Liquid crystals: The rigid biaryl structure is a common feature in liquid crystal molecules, and the fluorine and dimethyl groups could be used to fine-tune the mesomorphic properties.
Organic light-emitting diodes (OLEDs): Fluorinated aromatic compounds are often used in the emissive layers of OLEDs, and the specific substitution pattern of this compound could lead to novel materials with interesting photophysical properties.
Challenges and Opportunities in the Field of Fluorinated Organic Chemistry
The field of fluorinated organic chemistry, while full of promise, also presents a number of challenges. pharmtech.com The development of new reactions and applications for this compound will require overcoming some of these hurdles:
Selective fluorination: The ability to introduce fluorine atoms at specific positions in a molecule with high precision is still a major challenge. nih.govnih.gov
Handling of fluorinating reagents: Many fluorinating reagents are highly reactive and require special handling precautions. acs.org
Environmental concerns: Some fluorinated compounds can be persistent in the environment, and it is important to consider the entire life cycle of any new material. noaa.gov
However, these challenges also represent opportunities for innovation. The development of new, safer, and more selective fluorination methods, as well as a deeper understanding of the environmental fate of fluorinated compounds, will be crucial for the continued growth of this important area of chemistry.
Q & A
Q. How do structural analogs compare in modulating enzyme targets like COX-2?
- Methodological Answer : Comparative QSAR studies reveal that replacing the 3-fluoro group with chlorine (e.g., 4-(2,4-Dimethylphenyl)-3-chlorophenol) increases COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM) due to enhanced hydrophobic interactions. Crystallographic data (PDB 6COX) validate binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
